molecular formula C7H4ClNO3 B041359 4-Nitrobenzoyl-d4 Chloride CAS No. 171777-67-6

4-Nitrobenzoyl-d4 Chloride

Cat. No.: B041359
CAS No.: 171777-67-6
M. Wt: 189.59 g/mol
InChI Key: SKDHHIUENRGTHK-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride: is a deuterated derivative of 4-nitrobenzoyl chloride. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2, 3, 5, and 6 positions on the benzene ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and mechanistic investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride typically involves the deuteration of 4-nitrobenzoyl chloride. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound may involve similar deuteration techniques but on a larger scale. The use of specialized reactors and catalysts can enhance the efficiency and yield of the deuteration process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high isotopic purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The compound can undergo hydrolysis to form the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution Reactions: Products depend on the substituent introduced.

    Reduction Reactions: 2,3,5,6-Tetradeuterio-4-aminobenzoyl chloride.

    Hydrolysis: 2,3,5,6-Tetradeuterio-4-nitrobenzoic acid.

Scientific Research Applications

2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride has several scientific research applications:

    Isotopic Labeling: Used in studies to trace the pathways of chemical reactions and biological processes.

    Mechanistic Investigations: Helps in understanding reaction mechanisms by observing the effects of deuterium substitution.

    NMR Spectroscopy: Deuterium substitution can simplify NMR spectra, making it easier to interpret complex molecules.

    Pharmaceutical Research: Used in the development of deuterated drugs with potentially improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride involves its interaction with molecular targets through its functional groups. The nitro group can participate in various chemical reactions, while the deuterium atoms can influence reaction kinetics and pathways. The compound’s effects are mediated by its ability to undergo substitution, reduction, and hydrolysis reactions, which can lead to the formation of different products with distinct biological or chemical activities.

Comparison with Similar Compounds

    4-Nitrobenzoyl chloride: The non-deuterated parent compound.

    2,3,5,6-Tetradeuterio-4-aminobenzoyl chloride: A reduction product of the nitro compound.

    2,3,5,6-Tetradeuterio-4-nitrobenzoic acid: A hydrolysis product.

Uniqueness: 2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic effects are studied.

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDHHIUENRGTHK-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.